N-Cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide N-Cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 443296-39-7
VCID: VC0484942
InChI: InChI=1S/C16H27NO3S/c1-15(2)12-8-9-16(15,14(18)10-12)11-21(19,20)17-13-6-4-3-5-7-13/h12-13,17H,3-11H2,1-2H3
SMILES: CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCCC3)C
Molecular Formula: C16H27NO3S
Molecular Weight: 313.5g/mol

N-Cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide

CAS No.: 443296-39-7

Main Products

VCID: VC0484942

Molecular Formula: C16H27NO3S

Molecular Weight: 313.5g/mol

N-Cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide - 443296-39-7

CAS No. 443296-39-7
Product Name N-Cyclohexyl(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methanesulfonamide
Molecular Formula C16H27NO3S
Molecular Weight 313.5g/mol
IUPAC Name N-cyclohexyl-1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Standard InChI InChI=1S/C16H27NO3S/c1-15(2)12-8-9-16(15,14(18)10-12)11-21(19,20)17-13-6-4-3-5-7-13/h12-13,17H,3-11H2,1-2H3
Standard InChIKey UXMYOCJIPLNHRV-UHFFFAOYSA-N
SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCCC3)C
Canonical SMILES CC1(C2CCC1(C(=O)C2)CS(=O)(=O)NC3CCCCC3)C
PubChem Compound 2989560
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator